![molecular formula C21H28N2O5S B4774025 N-{4-[(dipropylamino)sulfonyl]phenyl}-2,4-dimethoxybenzamide](/img/structure/B4774025.png)
N-{4-[(dipropylamino)sulfonyl]phenyl}-2,4-dimethoxybenzamide
Overview
Description
N-{4-[(dipropylamino)sulfonyl]phenyl}-2,4-dimethoxybenzamide, commonly known as DASB, is a selective serotonin transporter (SERT) ligand used in scientific research to study the serotonin system in the brain.
Mechanism of Action
DASB binds to the N-{4-[(dipropylamino)sulfonyl]phenyl}-2,4-dimethoxybenzamide protein on the presynaptic membrane of serotonin neurons, inhibiting the reuptake of serotonin into the neuron and increasing the concentration of serotonin in the synaptic cleft. This leads to increased serotonin signaling and can have a variety of effects on mood, behavior, and physiological processes.
Biochemical and Physiological Effects
DASB has been shown to have a variety of biochemical and physiological effects on the brain and body. It can increase serotonin signaling and enhance mood, reduce anxiety, and improve cognitive function. It has also been shown to have neuroprotective effects, reducing the risk of neuronal damage and death in various neurological disorders. However, DASB can also have negative effects on the cardiovascular system, increasing heart rate and blood pressure.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DASB in lab experiments is its high selectivity for N-{4-[(dipropylamino)sulfonyl]phenyl}-2,4-dimethoxybenzamide, which allows for specific targeting of the serotonin system. It is also relatively easy to synthesize and purify, making it a cost-effective research tool. However, DASB has a relatively short half-life, which can limit its usefulness in certain experiments. It is also important to note that DASB is not suitable for use in human subjects due to its potential cardiovascular effects.
Future Directions
There are many potential future directions for DASB research. One area of interest is the use of DASB to study the effects of various drugs and treatments on the serotonin system, such as antidepressants and psychoactive substances. Another area of interest is the use of DASB to investigate the role of the serotonin system in various neurological disorders, such as Alzheimer's disease and schizophrenia. Additionally, there is potential for the development of new N-{4-[(dipropylamino)sulfonyl]phenyl}-2,4-dimethoxybenzamide ligands based on the structure of DASB, which could have improved selectivity and efficacy.
Scientific Research Applications
DASB is primarily used in scientific research to study the serotonin system in the brain. It is a highly selective N-{4-[(dipropylamino)sulfonyl]phenyl}-2,4-dimethoxybenzamide ligand, meaning that it binds specifically to the serotonin transporter protein and can be used to visualize the distribution of N-{4-[(dipropylamino)sulfonyl]phenyl}-2,4-dimethoxybenzamide in the brain using positron emission tomography (PET) imaging. DASB can also be used to measure the density of N-{4-[(dipropylamino)sulfonyl]phenyl}-2,4-dimethoxybenzamide in the brain and to investigate changes in N-{4-[(dipropylamino)sulfonyl]phenyl}-2,4-dimethoxybenzamide expression in various neurological disorders, such as depression, anxiety, and Parkinson's disease.
properties
IUPAC Name |
N-[4-(dipropylsulfamoyl)phenyl]-2,4-dimethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5S/c1-5-13-23(14-6-2)29(25,26)18-10-7-16(8-11-18)22-21(24)19-12-9-17(27-3)15-20(19)28-4/h7-12,15H,5-6,13-14H2,1-4H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXJVNVBEIZGDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(dipropylsulfamoyl)phenyl]-2,4-dimethoxybenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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